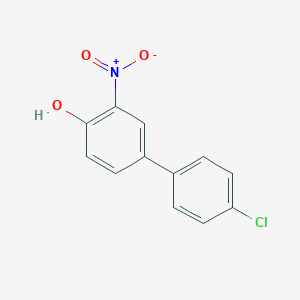

4-(4-Chlorophenyl)-2-nitrophenol

Description

4-(4-Chlorophenyl)-2-nitrophenol is a phenolic compound characterized by a nitro group (-NO₂) at the ortho position and a 4-chlorophenyl substituent at the para position of the benzene ring. This structural configuration confers distinct physicochemical and biological properties.

Synthesis: The compound can be synthesized via nitration of 4-chlorophenol under controlled acidic conditions (H₂SO₄ and HNO₃), yielding a light yellow crystalline product with a melting point of 85–88°C and an 82% yield .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)14(16)17/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWWIOZDQXIJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567366 | |

| Record name | 4'-Chloro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146298-30-8 | |

| Record name | 4'-Chloro-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-nitrophenol typically involves the nitration of 4-chlorophenol. The process begins with the chlorination of phenol to produce 4-chlorophenol, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of 4-(4-Chlorophenyl)-2-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 4-(4-Chlorophenyl)-2-aminophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-nitrophenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can participate in binding interactions with proteins or enzymes, influencing their activity and function.

Comparison with Similar Compounds

Key Properties :

- Molecular formula: C₁₂H₉ClNO₃ (derived from structural analogs in and ).

- Molecular weight: ~242.66 g/mol.

- Melting point: 85–88°C .

Nitrophenol Isomers

The positional isomers of nitrophenol (2-, 3-, and 4-nitrophenol) differ in nitro group placement, significantly altering their properties:

| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol | 4-(4-Chlorophenyl)-2-Nitrophenol |

|---|---|---|---|---|

| Color | Light yellow | Colorless to pale yellow | Colorless to pale yellow | Light yellow |

| Melting Point (°C) | 44–46 | 96–98 | 113–115 | 85–88 |

| Water Solubility | High | High | High | Likely lower* |

| Vapor Pressure | Low | Low | Low | Low |

*The bulky 4-chlorophenyl group in 4-(4-chlorophenyl)-2-nitrophenol reduces water solubility compared to simpler nitrophenols .

Chlorinated Nitrophenol Derivatives

Chlorine substitution enhances electronegativity and influences reactivity. Examples include:

2-Chloro-4-Nitrophenol (CAS 619-08-9)

- Molecular formula: C₆H₄ClNO₃.

- Molecular weight: 173.55 g/mol.

- Melting point: 85–87°C .

- Key difference: Lacks the 4-chlorophenyl group, leading to higher water solubility but reduced lipophilicity compared to 4-(4-chlorophenyl)-2-nitrophenol.

4-Chloro-2-Nitrophenol (CAS 89-64-5)

- Molecular formula: C₆H₄ClNO₃.

- Molecular weight: 173.55 g/mol.

- Melting point: 85–87°C .

- Structural distinction: A single chlorine substituent instead of a 4-chlorophenyl group, resulting in simpler aromatic interactions.

Aryl-Substituted Nitrophenols

Compounds with aryl groups exhibit enhanced steric effects and altered bioactivity:

Example: 4-(Methylsulfonyl)-2-Nitrophenol

Biological Activity

4-(4-Chlorophenyl)-2-nitrophenol, also known as a chlorinated nitrophenol compound, has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a nitro group, which contribute to its unique chemical reactivity and biological activity. The presence of the nitro group allows for reduction to reactive intermediates, which can interact with cellular components, while the chlorophenyl moiety is involved in binding interactions with proteins or enzymes.

The biological activity of 4-(4-Chlorophenyl)-2-nitrophenol is primarily attributed to its ability to form reactive species that can modify cellular macromolecules. The reduction of the nitro group leads to the formation of reactive intermediates that can induce oxidative stress within cells. This oxidative stress is linked to various biological effects, including apoptosis in cancer cells and disruption of microbial cell membranes in bacteria.

Antimicrobial Activity

Research indicates that 4-(4-Chlorophenyl)-2-nitrophenol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's mechanism involves disrupting the bacterial cell membrane integrity and inhibiting essential metabolic processes.

Anticancer Properties

Studies have shown that 4-(4-Chlorophenyl)-2-nitrophenol possesses anticancer activity against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound induces apoptosis through the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-(4-Chlorophenyl)-2-nitrophenol against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay involving MCF-7 cells, treatment with 4-(4-Chlorophenyl)-2-nitrophenol at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 25 µM, suggesting substantial potential for therapeutic applications in cancer treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorophenyl group only | Antimicrobial properties |

| 2-Nitrophenol | Nitro group only | Limited antimicrobial activity |

| 4-(4-Chlorophenyl)imidazole | Chlorophenyl with imidazole ring | Potential antifungal properties |

| 4-(3-Carboxy-4-chlorophenyl)-2-nitrophenol | Additional carboxylic acid group | Notable anti-inflammatory effects |

This table illustrates how 4-(4-Chlorophenyl)-2-nitrophenol stands out due to its combination of both chlorophenyl and nitro groups, enhancing its biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.